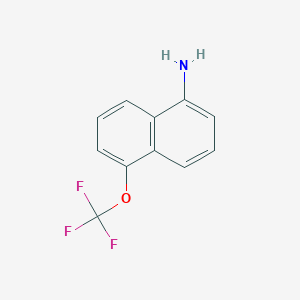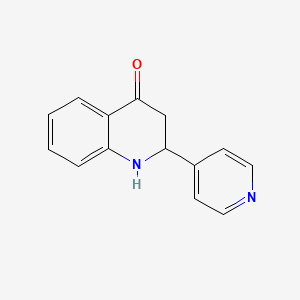
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in natural products and drugs This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the indole ring and a nitrile group at the acetonitrile side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile typically involves the chlorination of indole derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of 4,6-dichloroindole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrile introduction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinating agents and nitrile compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(4,6-dichloro-1H-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile
- 2-(6-Chloro-1H-indol-3-yl)acetonitrile
- 2-(4,6-Dimethyl-1H-indol-3-yl)acetonitrile
Uniqueness
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile is unique due to the presence of two chlorine atoms, which can significantly alter its chemical and biological properties compared to its mono-chlorinated or methylated analogs
Propriétés
Formule moléculaire |
C10H6Cl2N2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2-(4,6-dichloro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2 |
Clé InChI |
WAJOAXUOFHMYSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2CC#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)
![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)

![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)

![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)



